

Understanding the furanosteroid structure of Viridin

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Compound of Interest

Compound Name: Viridin

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An In-Depth Technical Guide to the Furanosteroid Structure of **Viridin** For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridin is a fungal metabolite first identified in 1945, produced by species such as *Trichoderma viride* and *Gliocladium virens*.^[1] It belongs to the furanosteroid class of natural products, which are characterized by a highly oxygenated steroid framework featuring an additional, strained furan ring.^[1] This unique structural motif is responsible for **Viridin**'s potent biological activities, including high antifungal efficacy and potent, irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell signaling.^{[2][3][4]} As a result, **Viridin** and its analogs are valuable tools in cancer research and potential scaffolds for the development of novel therapeutics.^{[4][5]}

This technical guide provides a comprehensive overview of the core structure of **Viridin**, its quantitative biological and physical properties, its biosynthetic origins, and the key experimental protocols used in its study.

Core Furanosteroid Structure

Viridin is a C20 steroid derivative distinguished by an aromatic C-ring and a fused furan ring system.^{[1][6]} The molecule's systematic IUPAC name is (1S,2S,11bR)-1-Hydroxy-2-methoxy-11b-methyl-1,7,8,11b-tetrahydrocyclopenta^{[4][7]}phenanthro[10,1-bc]furan-3,6,9(2H)-trione. Its

structure is highly strained, which contributes to its reactivity and biological function as a covalent inhibitor.

Caption: Simplified 2D representation of the **Viridin** furanosteroid core.

Quantitative Data

Viridin's biological and physical properties have been quantified through various analytical methods. The following tables summarize key data points for **Viridin** and its related epimers.

Table 1: Physicochemical Properties of Viridin

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₆ O ₆	-
Molecular Weight	352.34 g/mol	-
Melting Point	245°C (decomposes)	-
Optical Rotation [α] _D	-224° (in Chloroform)	-
UV Absorption Maxima	242 nm (log ε 4.49), 300 nm (log ε 4.22)	-

Table 2: Biological Activity of Viridin and Related Compounds

Compound/Activity	Value	Target/Organism	Reference
α-Viridin Antifungal Activity	0.019 ppm (spore germination inhibition)	Botrytis allii	[1]
β-Viridin Antifungal Activity	0.156 ppm (spore germination inhibition)	Botrytis allii	[1]
Viridin PI3K Inhibition (IC ₅₀)	~5 nM	Pan-PI3K	[2]
β-Viridin PI3K Inhibition (IC ₅₀)	4.09 μM	PI3K	[5]

Biosynthesis of Viridin

The biosynthesis of **Viridin** is complex and not yet fully elucidated. However, isotopic labeling studies have confirmed its origin from the triterpenoid pathway, diverging from the typical sterol synthesis route.^{[3][6]}

The key precursor is lanosterol.^{[3][6]} The transformation from lanosterol to **Viridin** involves a series of oxidative modifications, including:

- **Demethylation:** Loss of specific methyl groups.
- **Side-Chain Cleavage:** Removal of the lanosterol side chain. The pathway for the related demethoxy**viridin** shows this requires three enzymes: a Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase.^[7]
- **C-Ring Aromatization:** Formation of the aromatic C-ring characteristic of **Viridin**.
- **Furan Ring Formation:** A unique cyclization event that incorporates one of the sterol's methyl groups to form the fused furan ring.
- **A-Ring Oxidation:** Further oxygenations on the A-ring to yield the final product.^[7]

The biosynthetic gene cluster for the precursor demethoxy**viridin** has been identified and involves 19 genes, including multiple cytochrome P450 monooxygenases, highlighting the pathway's enzymatic complexity.^[7]



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Caption: Proposed biosynthetic pathway of **Viridin** from Squalene.

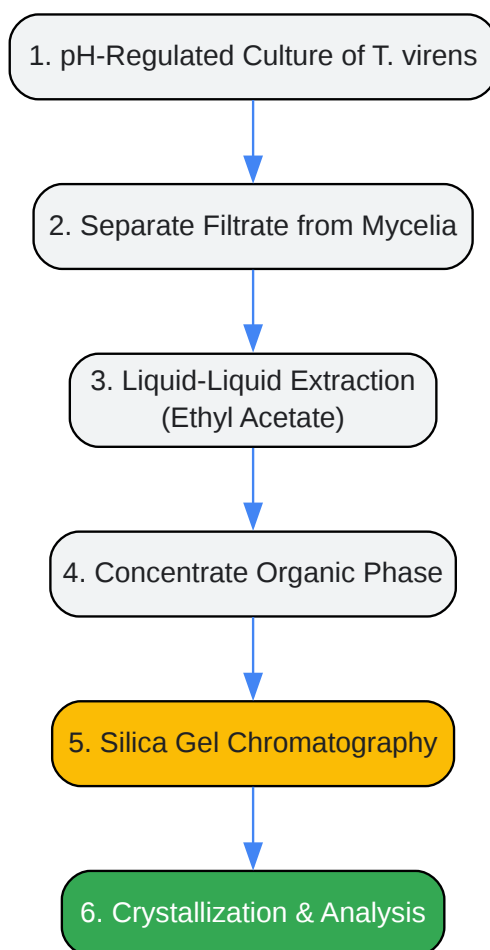
Key Experimental Protocols

The study of **Viridin** relies on specialized methods for its production, purification, and characterization.

Protocol 4.1: Isolation and Purification from *Trichoderma virens*

A scalable method for producing **Viridin** involves a pH-regulated culture of *T. virens*.^{[4][5]}

- **Fungal Culture:** *T. virens* is cultured in a suitable medium like Potato Infusion Glucose (PIG) broth. The pH is maintained at a low level (e.g., pH 2-3) to maximize **Viridin** accumulation and stability.^{[3][5]}
- **Extraction:** After a set incubation period (e.g., 7 days), the culture filtrate is separated from the mycelia. The filtrate is then extracted with an organic solvent, typically ethyl acetate.^[5]
- **Purification:** The crude ethyl acetate extract is concentrated and subjected to silica gel column chromatography to separate **Viridin** from other metabolites.^[5]
- **Crystallization:** The purified **Viridin** fraction can be further purified by crystallization from a solvent like acetone, yielding the final product.^[5] During this process, care must be taken as **Viridin** can irreversibly convert to its epimer, β -**viridin**.^[5]



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Caption: Workflow for the isolation and purification of **Viridin**.

Protocol 4.2: Structural Elucidation Methods

The definitive structure of **Viridin** and its analogs has been confirmed using a combination of modern analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.^[5] Techniques like Field Desorption-Mass Spectrometry (FD-MS) have been used for analyzing isotopically labeled **Viridin**.^[5]

- X-ray Crystallography: This technique provides the unambiguous three-dimensional structure and stereochemistry of a molecule in its crystalline state. The crystal structure of the epimer, β -**viridin**, has been successfully determined, confirming its stereochemical configuration.[4]
[5]

Protocol 4.3: Biosynthetic Pathway Analysis

Elucidating the complex biosynthetic pathway of furanosteroids has required advanced experimental approaches.

- Isotopic Labeling Studies: This is a classical and powerful method to trace the metabolic origins of a natural product.
 - Precursor Feeding: A labeled precursor, such as [U- $^{13}\text{C}_6$]-glucose or ^{14}C -labeled acetate/mevalonate, is added to the fungal culture medium.[3][5]
 - Incorporation: The fungus metabolizes the labeled precursor, incorporating the isotopes into downstream products like **Viridin**.
 - Analysis: The purified **Viridin** is analyzed by MS to detect the mass shift from the heavy isotopes or by NMR to determine the exact position of ^{13}C labels, thereby mapping the biosynthetic route from the precursor.[3]
- Genetic Analysis: While the full gene cluster for **Viridin** is not yet confirmed, studies on the related compound demethoxy**viridin** provide a clear protocol. This involves targeted gene deletion (e.g., using CRISPR-Cas9) of candidate biosynthetic genes (like P450s) in the producing fungus, followed by analysis of the resulting metabolic profile to identify pathway intermediates and confirm enzyme function.[7]

Conclusion

The furanosteroid **Viridin** possesses a unique and complex chemical architecture that is directly responsible for its significant biological activity. Its role as a potent, nanomolar inhibitor of the PI3K signaling pathway makes it an invaluable molecular probe for cell biology and a lead compound for oncology drug development.[2] Understanding its structure, properties, and biosynthesis through the detailed experimental protocols outlined in this guide is essential for

researchers aiming to harness its therapeutic potential, develop novel analogs with improved pharmacological profiles, or engineer its biosynthetic pathway for sustainable production.

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